Oxybutynin is a pharmaceutical compound widely used for the treatment of various bladder conditions, such as overactive bladder, neurogenic bladder, and enuresis. It is known for its anticholinergic and antispasmodic properties, which help in managing involuntary bladder contractions. Oxybutynin undergoes metabolic transformations in the body, leading to the formation of active metabolites like N-desethyl-oxybutynin and oxybutynin N-oxide. These metabolites play a crucial role in the drug's efficacy and safety profile4.
Oxybutynin has been clinically proven to be effective in the management of reflex neurovesical dysfunction, enuresis, and bladder spasm. Its dual action as an anticholinergic and muscle relaxant makes it a valuable therapeutic agent in these conditions. Controlled clinical studies have documented the synergistic effects of oxybutynin, which contribute to its high efficacy in treating these bladder-related disorders2.
In cases of bladder reconstruction, such as gastrocystoplasty, oxybutynin has shown a beneficial effect. A reported case demonstrated the drug's ability to improve the function of a gastric neobladder, indicating a direct action on gastric smooth muscle. This suggests that oxybutynin's therapeutic effects may extend beyond the urinary bladder to other smooth muscle tissues involved in reconstructive procedures3.
The metabolism of oxybutynin has been studied in rat liver preparations, where it was found to be rapidly metabolized into primary oxidation products, including N-desethyl oxybutynin and oxybutynin N-oxide. The identification of these metabolites was facilitated by the use of deuterium substitution and gas chromatographic mass spectrometric analysis. Understanding the metabolism of oxybutynin is crucial for optimizing its therapeutic use and minimizing potential side effects4.
Oxybutynin N-oxide is classified as an antimuscarinic agent and is recognized as an impurity in formulations of oxybutynin. Its molecular formula is , with a molecular weight of approximately 373.49 g/mol . This compound is part of a broader class of drugs that inhibit the action of acetylcholine at muscarinic receptors, thereby reducing bladder contractions.
Oxybutynin N-oxide is formed through the metabolic oxidation of oxybutynin. The synthesis involves several pathways:
The molecular structure of oxybutynin N-oxide features a tertiary amine that has been oxidized to form an N-oxide. The compound retains the cyclohexyl group characteristic of oxybutynin, contributing to its pharmacological properties. Key structural features include:
The structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
Oxybutynin N-oxide participates in various chemical reactions primarily associated with its metabolic pathways:
Oxybutynin N-oxide exhibits several distinct physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical processing.
Oxybutynin N-oxide serves several important roles in scientific research and clinical applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: